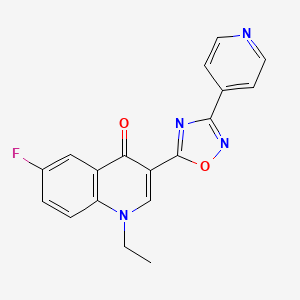

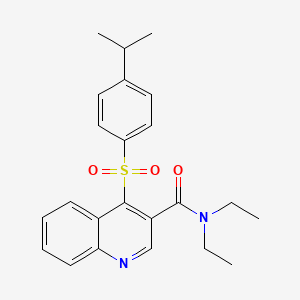

![molecular formula C17H12Br2O4S B2439538 6,8-dibromo-3-[(3,4-dimethylphenyl)sulfonyl]-2H-chromen-2-one CAS No. 866013-15-2](/img/structure/B2439538.png)

6,8-dibromo-3-[(3,4-dimethylphenyl)sulfonyl]-2H-chromen-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,8-Dibromo-3-[(3,4-dimethylphenyl)sulfonyl]-2H-chromen-2-one (DBSC) is a synthetic organic compound that has been studied for its potential applications in scientific research. It is a member of the class of chromenes, which are heterocyclic compounds that contain a benzene ring fused to a pyran ring. DBSC is a yellow-orange solid at room temperature and is soluble in organic solvents.

Scientific Research Applications

Synthesis Methods

Substituted 4-Hydroxymethyl-3-Chromene Synthesis : A two-step synthesis of 6-alkyl-4-hydroxymethyl-3-chromene is described, indicating a method for synthesizing chromene derivatives, which could be applicable to 6,8-dibromo-3-[(3,4-dimethylphenyl)sulfonyl]-2H-chromen-2-one (Solladié & Girardin, 1991).

Copper(II) Acetate Mediated Synthesis : Describes a method for synthesizing 3-sulfonyl chromen-4-ones using copper acetate, potentially relevant for the synthesis of similar compounds like 6,8-dibromo-3-sulfonyl chromen-2-one (Chang, Chen & Wang, 2018).

Chemical Reactions and Properties

Reaction with Dimethyl Sulfoxide : A study discussing the reaction of dimethyl sulfoxide with 4-acyloxycoumarins, providing insights into the chemical behavior of chromen-2-one derivatives in different conditions (Ara, Khan & Tasneem, 2009).

Methylamine Reactions : The paper explores the reactions of 5,6,7,8-Tetrafluoro-4-hydroxy-2H-chromen-2-one with methylamine, offering insight into how different solvents affect the reaction outcomes of chromen-2-ones (Shcherbakov, Burgart & Saloutin, 2006).

Structure and Stabilization : Analysis of the molecular and crystal structures of 2H-chromen-2-one derivatives, which could provide a deeper understanding of the structural characteristics of 6,8-dibromo-3-[(3,4-dimethylphenyl)sulfonyl]-2H-chromen-2-one (Pankratov et al., 2016).

Applications in Synthesis of Novel Compounds

Antimicrobial Compound Synthesis : This study focuses on synthesizing new heterocyclic compounds incorporating a sulfamoyl moiety, showing the potential of chromen-2-one derivatives in antimicrobial applications (Darwish et al., 2014).

Synthesis of 2H-chromene Alcohols : Discusses the condensation of isopulegol with acetone over clay-based materials, leading to the production of chromen-4-ol with antiviral activity. This may relate to the synthesis or applications of 6,8-dibromo-3-sulfonyl chromen-2-one (Laluc et al., 2020).

properties

IUPAC Name |

6,8-dibromo-3-(3,4-dimethylphenyl)sulfonylchromen-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12Br2O4S/c1-9-3-4-13(5-10(9)2)24(21,22)15-7-11-6-12(18)8-14(19)16(11)23-17(15)20/h3-8H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQVQOWAQVDXXCD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)C2=CC3=CC(=CC(=C3OC2=O)Br)Br)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12Br2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6,8-dibromo-3-[(3,4-dimethylphenyl)sulfonyl]-2H-chromen-2-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-3-(phenylthio)propanamide](/img/structure/B2439456.png)

![((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)(benzo[d]thiazol-2-yl)methanone](/img/structure/B2439458.png)

![Methyl 5-phenyl-3-[(2-phenylquinoline-4-carbonyl)amino]thiophene-2-carboxylate](/img/structure/B2439459.png)

![4-benzoyl-N-(3-(dimethylamino)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2439460.png)

![8-Azaspiro[4.6]undecane hydrochloride](/img/structure/B2439462.png)

![(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)(2-(methylsulfonyl)phenyl)methanone](/img/structure/B2439466.png)

![2-[1-(5-Methylpyrimidin-2-yl)piperidin-4-yl]-6-phenylpyridazin-3-one](/img/structure/B2439467.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-phenyloxazole-2-carboxamide](/img/structure/B2439478.png)